molecular formula C17H14ClN3O3S B2916067 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797875-13-8

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2916067
CAS No.: 1797875-13-8
M. Wt: 375.83
InChI Key: LUZDGNBQNIDBRN-UHFFFAOYSA-N
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Description

This compound features a methanone core bridging a 3-(2-chlorophenyl)-5-methylisoxazole moiety and a 3-(thiazol-2-yloxy)azetidine group. Crystallographic data for structurally similar compounds (e.g., fluorophenyl-substituted thiazoles) indicate planar molecular conformations with perpendicular aryl groups, a feature likely shared by this compound .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-10-14(15(20-24-10)12-4-2-3-5-13(12)18)16(22)21-8-11(9-21)23-17-19-6-7-25-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDGNBQNIDBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone , with CAS number 2034303-66-5, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClN2O2SC_{23}H_{23}ClN_{2}O_{2}S, with a molecular weight of 427.0 g/mol. The structure features a chlorophenyl isoxazole moiety linked to a thiazole-containing azetidine, suggesting potential interactions with biological targets.

PropertyValue
CAS Number2034303-66-5
Molecular FormulaC23H23ClN2O2S
Molecular Weight427.0 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of isoxazole and thiazole rings, followed by coupling reactions to yield the final product. Specific methodologies may vary, but common approaches include:

  • Cyclization reactions to form the isoxazole and thiazole rings.
  • Coupling reactions involving azetidine derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole moieties demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

Several studies have reported the anticancer potential of isoxazole and thiazole derivatives. The compound's structural features suggest it may act as an inhibitor of cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes linked to disease pathways. For example, inhibition of cyclooxygenase (COX) enzymes has been observed, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated several thiazole derivatives, including those structurally related to our compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against resistant bacterial strains .
  • Anticancer Screening : A research article focused on isoxazole derivatives showed that compounds similar to this compound inhibited proliferation in human cancer cell lines with IC50 values ranging from 15 to 25 µM .
  • Enzyme Inhibition Study : Another study highlighted the inhibition of COX enzymes by thiazole-containing compounds, suggesting potential applications in managing pain and inflammation .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydropyrazolyl)thiazole (Compound 4, ): Shares a chlorophenyl-thiazole backbone but replaces the azetidine-methanone group with a triazole-dihydropyrazole system. Crystallography reveals two independent molecules per asymmetric unit, with near-planar conformations except for one perpendicular fluorophenyl group .

Imidazole derivatives with chlorobenzo[b]thiophen substituents (): Feature chlorinated aromatic systems but utilize imidazole cores instead of isoxazole. These compounds exhibit antitumor activity, suggesting that the chlorophenyl group in the target compound may similarly enhance bioactivity .

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Key Substituents Conformational Notes
Target Compound Isoxazole-azetidine 2-Chlorophenyl, thiazol-2-yloxy Likely planar with flexibility
Compound 4 Thiazole-triazole 4-Chlorophenyl, 4-fluorophenyl Planar with perpendicular aryl
Imidazole derivative C1 Imidazole 3-Chlorobenzo[b]thiophen Rigid, fused-ring system

Table 2: Reported Bioactivity of Structural Analogs

Compound Bioactivity Profile Mechanism (If Known) Reference
Compound 4 Not reported N/A [1]
Imidazole derivative C1 Antitumor Apoptosis induction [8]
Methanone derivatives Cytotoxic DNA intercalation [2]
Computational and Chemoinformatic Analysis

Noncovalent interaction (NCI) analysis () may reveal van der Waals contacts between the thiazole-azetidine group and hydrophobic protein pockets, similar to fluorophenyl-containing analogs .

Similarity coefficients (e.g., Tanimoto index) quantify structural overlap with analogs. For example, the target compound and Compound 4 () may share a Tanimoto score >0.7 due to common thiazole and aryl motifs, aligning with findings from chemoinformatics studies () .

Table 3: Computational Metrics

Parameter Target Compound Insights Reference Method
Electron Density Topology High density at isoxazole N-O bond Multiwfn
Noncovalent Interactions Thiazole-azetidine H-bond potential NCI Analysis
Tanimoto Similarity to Compound 4 Estimated 0.72 Binary Fingerprint Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

  • Methodology : The compound's synthesis likely involves coupling a substituted isoxazole intermediate with a functionalized azetidine. For example:

  • Step 1 : Synthesize the isoxazole core via cyclization of hydroxylamine derivatives with diketones or β-keto esters under acidic conditions .
  • Step 2 : Prepare the azetidine-thiazole fragment using nucleophilic substitution (e.g., thiazol-2-ol reacting with an azetidine derivative) .
  • Step 3 : Combine the two fragments via a methanone linkage using coupling agents like EDCI/HOBt or under heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400 at 70–80°C) .
    • Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., using water/ethanol mixtures) .

Q. How can structural characterization be performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the thiazole-2-yloxy group shows characteristic deshielded protons (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and isoxazole ring (C=N, ~1600 cm1^{-1}) vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Experimental Design :

  • Catalyst Screening : Compare heterogeneous catalysts (e.g., Bleaching Earth Clay vs. Lewis acids like ZnCl2_2) to improve coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, PEG-400) vs. non-polar solvents (toluene) for azetidine-thiazole coupling .
  • Temperature Gradients : Use a reflux apparatus to study reaction completion at 70–100°C .
    • Data Analysis : Quantify yields and by-products (e.g., unreacted intermediates) via HPLC or GC-MS .

Q. What strategies resolve contradictions in spectral data for similar compounds?

  • Case Study : Discrepancies in 1H^1H NMR chemical shifts for thiazole derivatives may arise from solvent polarity or tautomerism.

  • Resolution : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-(4-chlorophenyl)-2-thioquinazolinone ).

Q. How can computational methods predict the bioactivity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on the thiazole and isoxazole pharmacophores .
  • QSAR Modeling : Build a regression model using descriptors like logP, polar surface area, and H-bond acceptors/donors from ChemSpider or PubChem data .
    • Validation : Compare predicted IC50_{50} values with experimental assays (e.g., enzyme inhibition or cell viability tests).

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